Cas no 30335-67-2 (5-Bromo-2-nitrobenzofuran)

5-Bromo-2-nitrobenzofuran structure
5-Bromo-2-nitrobenzofuran structure
商品名:5-Bromo-2-nitrobenzofuran
CAS番号:30335-67-2
MF:C8H4NO3Br
メガワット:242.02626
CID:305504
PubChem ID:298519

5-Bromo-2-nitrobenzofuran 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-nitrobenzofuran
    • 5-bromo-2-nitro-1-benzofuran
    • 2-nitro-5-bromobenzo< b> furan
    • 5-bromo-2-nitrobenzo< b> furan
    • 5-bromo-2-nitro-benzo< b> furan
    • 5-bromo-2-nitro-benzofuran
    • AC1L6T8Z
    • AK146949
    • nitro-2 bromo-5 benzofuranne
    • NSC170705
    • A911862
    • DTXSID00305406
    • 30335-67-2
    • NSC-170705
    • MDL: MFCD25962062
    • インチ: InChI=1S/C8H4BrNO3/c9-6-1-2-7-5(3-6)4-8(13-7)10(11)12/h1-4H
    • InChIKey: DGDCGRHRZISVAR-UHFFFAOYSA-N
    • ほほえんだ: O=[N+](C1=CC2=CC(Br)=CC=C2O1)[O-]

計算された属性

  • せいみつぶんしりょう: 240.93742
  • どういたいしつりょう: 240.937
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 密度みつど: 1.801
  • ふってん: 333°C at 760 mmHg
  • フラッシュポイント: 155.2°C
  • 屈折率: 1.677
  • PSA: 56.28

5-Bromo-2-nitrobenzofuran セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

5-Bromo-2-nitrobenzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM154489-1g
5-bromo-2-nitrobenzofuran
30335-67-2 95%
1g
$464 2021-06-09
Alichem
A019094261-1g
5-Bromo-2-nitrobenzofuran
30335-67-2 95%
1g
$433.08 2023-09-02
Chemenu
CM154489-1g
5-bromo-2-nitrobenzofuran
30335-67-2 95%
1g
$413 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732781-1g
5-Bromo-2-nitrobenzofuran
30335-67-2 98%
1g
¥3368.00 2024-08-02
Ambeed
A778828-1g
5-Bromo-2-nitrobenzofuran
30335-67-2 95+%
1g
$401.0 2024-04-20

5-Bromo-2-nitrobenzofuran 関連文献

5-Bromo-2-nitrobenzofuranに関する追加情報

Professional Introduction to 5-Bromo-2-nitrobenzofuran (CAS No. 30335-67-2)

5-Bromo-2-nitrobenzofuran, with the chemical formula C₇H₄BrNO₄, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which makes it a versatile scaffold for designing biologically active molecules. The presence of both bromine and nitro substituents on the aromatic ring enhances its reactivity, making it a valuable building block for further functionalization.

The CAS number 30335-67-2 uniquely identifies this compound in scientific literature and industrial applications. Its structural features position it as a key intermediate in the synthesis of various pharmacologically relevant compounds. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents, particularly in the realm of anticancer and anti-inflammatory drugs.

In recent years, 5-Bromo-2-nitrobenzofuran has garnered attention due to its utility in constructing complex molecular architectures. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with potential therapeutic benefits. For instance, studies have demonstrated its incorporation into kinase inhibitors, which are critical in targeted cancer therapies. The bromine atom allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of diverse pharmacophores.

The nitro group in 5-Bromo-2-nitrobenzofuran serves as a versatile handle for chemical transformations. It can be reduced to an amine or converted into other functional groups like azides or hydroxyl derivatives, expanding its synthetic utility. This flexibility has been exploited in the development of probes for biochemical assays and in the synthesis of bioactive molecules targeting specific enzymatic pathways.

One of the most compelling applications of 5-Bromo-2-nitrobenzofuran is in the field of drug discovery. Its scaffold has been incorporated into molecules exhibiting inhibitory activity against various disease-causing targets. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in inflammation and pain signaling. The ability to fine-tune its structure through strategic functionalization has made it a favorite among medicinal chemists seeking to develop next-generation therapeutics.

The synthesis of 5-Bromo-2-nitrobenzofuran typically involves nitration and bromination reactions on a precursor benzofuran derivative. These steps are well-established in organic chemistry and can be optimized for high yields and purity. The compound’s stability under standard storage conditions further enhances its practicality as an industrial intermediate.

Recent research has also explored the role of 5-Bromo-2-nitrobenzofuran in material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand or precursor for coordination polymers. These materials exhibit interesting electronic and optical properties, making them relevant for applications in catalysis and nanotechnology.

The growing interest in 5-Bromo-2-nitrobenzofuran underscores its importance as a versatile building block in synthetic chemistry. Its unique structural features and reactivity make it indispensable for researchers aiming to develop novel compounds with therapeutic potential. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand even further, driving innovation across multiple scientific disciplines.

In conclusion, 5-Bromo-2-nitrobenzofuran (CAS No. 30335-67-2) represents a cornerstone intermediate in modern organic synthesis and pharmaceutical development. Its structural attributes and chemical versatility have positioned it as a critical component in the design of biologically active molecules. With ongoing research uncovering new applications and synthetic pathways, this compound is poised to remain at the forefront of scientific exploration for years to come.

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